molecular formula C13H21BrN2O2 B14278104 N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide CAS No. 137866-80-9

N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide

Cat. No.: B14278104
CAS No.: 137866-80-9
M. Wt: 317.22 g/mol
InChI Key: RJXWACLPUSWMFH-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide is an organic compound with the molecular formula C17H23BrN2O3 It is a quaternary ammonium salt that features a nitrophenyl group attached to an ethanaminium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide typically involves the reaction of N,N-diethylethanaminium with 2-nitrobenzyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium chloride (NaCl), sodium iodide (NaI), or sodium hydroxide (NaOH) in aqueous or organic solvents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Corresponding halide or hydroxide salts.

Scientific Research Applications

N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential use as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quaternary ammonium moiety can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • N,N-Diethyl-N-[(5-(3-nitrophenyl)-2-furyl)methyl]ethanaminium bromide
  • N,N-Diethyl-N-[(5-(4-nitrophenyl)-2-furyl)methyl]ethanaminium bromide
  • N,N,N-Trimethyl-(5-(2-nitrophenyl)-2-furyl)methanaminium bromide

Comparison: N,N-Diethyl-N-[(2-nitrophenyl)methyl]ethanaminium bromide is unique due to the presence of the 2-nitrophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different nitrophenyl or furyl groups, this compound may exhibit different reactivity and biological activity profiles, making it a valuable tool for specific research applications.

Properties

CAS No.

137866-80-9

Molecular Formula

C13H21BrN2O2

Molecular Weight

317.22 g/mol

IUPAC Name

triethyl-[(2-nitrophenyl)methyl]azanium;bromide

InChI

InChI=1S/C13H21N2O2.BrH/c1-4-15(5-2,6-3)11-12-9-7-8-10-13(12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1

InChI Key

RJXWACLPUSWMFH-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CC=CC=C1[N+](=O)[O-].[Br-]

Origin of Product

United States

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